N-Amidinooctanamide
Description
N-Amidinooctanamide (CAS: 5633-74-9) is a branched aliphatic amide with the molecular formula C₉H₁₉N₃O and a molar mass of 185.27 g/mol. Its IUPAC name is N-[amino(imino)methyl]octanamide, and it is characterized by an amidino group (-C(=NH)NH₂) attached to the octanamide backbone .
Properties
CAS No. |
5633-74-9 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-(diaminomethylidene)octanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-5-6-7-8(13)12-9(10)11/h2-7H2,1H3,(H4,10,11,12,13) |
InChI Key |
ZHCWNUYIITXNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinooctanamide typically involves the reaction of octanoyl chloride with guanidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride (SOCl2) to form octanoyl chloride.
Reaction with Guanidine: The octanoyl chloride is then reacted with guanidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N-Amidinooctanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can hydrolyze to form octanoic acid and guanidine.
Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Octanoic acid and guanidine.
Reduction: Octylamine.
Substitution: Depending on the nucleophile, various substituted octanamides.
Scientific Research Applications
N-Amidinooctanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Amidinooctanamide involves its interaction with specific molecular targets. The amidine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Amides
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 5633-74-9 | C₉H₁₉N₃O | 185.27 | Amidino, octanamide |
| N,N-Dimethyloctanamide | 1118-92-9 | C₁₀H₂₁NO | 171.28 | Dimethylamine, octanamide |
| N,N-Diethylacetamide | 685-91-6 | C₆H₁₃NO | 115.18 | Diethylamine, acetamide |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 | C₅H₇N₃O₂ | 141.13 | Cyano, methylamino carbonyl |
| Acetamide, N-(aminocarbonyl)-2-(octylamino)- | 133000-97-2 | Not provided | Not provided | Aminocarbonyl, octylamino |
Key Observations :
- Functional Groups: this compound’s amidino group distinguishes it from dimethyl- or diethyl-substituted amides, which have simpler alkylamine moieties . This may enhance its reactivity in nucleophilic or catalytic processes.
- Molecular Weight: this compound has a higher molar mass compared to N,N-Diethylacetamide (115.18 g/mol) and 2-Cyano-N-[(methylamino)carbonyl]acetamide (141.13 g/mol), likely due to its longer carbon chain and amidino substituent .
Key Observations :
- Toxicological Gaps: this compound and N,N-Diethylacetamide lack comprehensive hazard assessments, contrasting with Acetamide, N-(aminocarbonyl)-2-(octylamino)-, which has defined acute toxicity and irritation risks .
- Regulatory Compliance: Only Acetamide, N-(aminocarbonyl)-2-(octylamino)- has explicit OSHA-aligned GHS classifications, underscoring variability in regulatory oversight across similar compounds .
Physicochemical and Functional Differences
- Solubility: The amidino group in this compound may improve water solubility compared to non-polar analogs like N,N-Dimethyloctanamide.
- Reactivity: The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide likely increases electrophilicity, whereas this compound’s amidino group could participate in acid-base reactions .
Biological Activity
N-Amidinooctanamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the amidino functional group attached to an octanamide backbone. This structure is significant as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of amidines, including N-amidino compounds, can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| This compound | S. aureus | 6.63 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in various in vivo models. For example, compounds derived from amidines have been reported to significantly reduce carrageenan-induced paw edema in rats, suggesting that this compound may inhibit inflammatory pathways effectively.
3. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative damage in cellular models.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of bacterial enzymes : The compound may interfere with essential bacterial metabolic pathways.
- Modulation of inflammatory mediators : It can inhibit the production of pro-inflammatory cytokines.
- Antioxidant pathways : The compound may enhance endogenous antioxidant defenses.
Case Studies and Research Findings
Research on this compound includes several case studies demonstrating its therapeutic potential:
- A study highlighted its effectiveness in reducing inflammation in animal models, showcasing a reduction in edema and pain responses.
- Another investigation focused on its antimicrobial efficacy, revealing significant inhibition of bacterial growth in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
